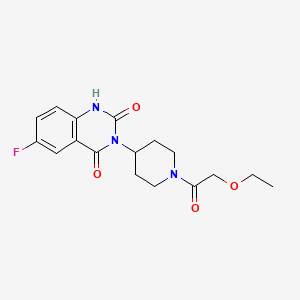

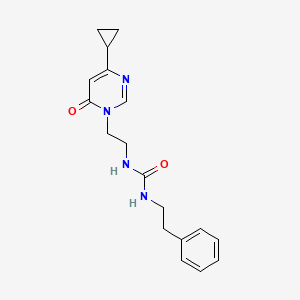

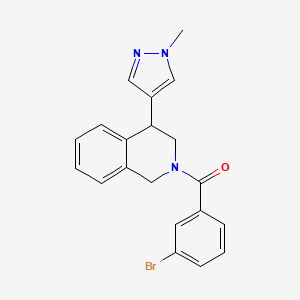

3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutants. EGFR is a transmembrane receptor protein that plays a crucial role in cell growth, differentiation, and survival. Aberrant EGFR signaling is associated with the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EAI045 has shown promising results in preclinical studies as a potential anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Electron Transfer

Novel compounds related to "3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione" have been explored for their luminescent properties and photo-induced electron transfer (PET) capabilities. For example, naphthalimide derivatives with piperazine substituents have been synthesized to study their fluorescence quantum yields and PET processes. These compounds have potential applications as pH probes and in the development of luminescent materials due to their unique photophysical properties (Gan et al., 2003).

Antimicrobial and Antiproliferative Activities

Compounds structurally related to "3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione" have shown promise in antimicrobial and antiproliferative studies. For instance, fluoroquinolones and their derivatives have been evaluated for their antibacterial activities, including against resistant strains. The modification of fluoroquinolones has led to the discovery of compounds with significant activity, suggesting their potential use in developing new antibacterial therapies (Prasad et al., 2017).

Synthesis and Characterization of Fluorescent Ligands

The synthesis and characterization of fluorescent ligands for receptors, such as the human 5-HT1A receptors, have been a significant area of research. These ligands incorporate environment-sensitive fluorescent moieties, offering tools for visualizing receptor sites and studying receptor-ligand interactions in biological systems. This research provides a foundation for developing diagnostic and therapeutic agents targeting specific receptors (Lacivita et al., 2009).

Inhibition of HIV Replication

Fluoroquinoline derivatives have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) transcription. This discovery opens up new avenues for the development of anti-HIV drugs that can selectively inhibit viral replication without affecting host cellular mechanisms. The exploration of these compounds' mechanisms of action and their optimization for increased efficacy and reduced toxicity is an ongoing area of research with significant therapeutic potential (Baba et al., 1998).

Eigenschaften

IUPAC Name |

3-[1-(2-ethoxyacetyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4/c1-2-25-10-15(22)20-7-5-12(6-8-20)21-16(23)13-9-11(18)3-4-14(13)19-17(21)24/h3-4,9,12H,2,5-8,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXDTLNTROOPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B2835204.png)

![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)

![7-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2835215.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)

![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)